Cas no 794554-76-0 (2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid)

2-(2,3-Dihydro-1H-indene-5-sulfonamido)acetic acid is a sulfonamide derivative featuring an indene core linked to a carboxylic acid functional group via a sulfonamide bridge. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, enabling potential applications as an intermediate in drug development. The indene moiety provides a rigid aromatic framework, while the sulfonamidoacetic acid side chain enhances solubility and reactivity, facilitating further derivatization. Its well-defined molecular architecture makes it suitable for studying structure-activity relationships, particularly in targeting enzymes or receptors where sulfonamide-based inhibitors are relevant. The compound’s synthetic accessibility and modifiable functional groups underscore its utility in pharmaceutical research.
2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid structure
794554-76-0 structure
Product Name:2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid
CAS No:794554-76-0
MF:C11H13NO4S
MW:255.29022192955
CID:3107667
PubChem ID:1991997
Update Time:2025-10-31

2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid Chemical and Physical Properties

Names and Identifiers

    • [(2,3-dihydro-1H-inden-5-ylsulfonyl)amino]acetic acid
    • 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid
    • AKOS000117403
    • 2-(2,3-dihydro-1H-indene-5-sulfonamido)aceticacid
    • Z45658664
    • 2-(2,3-dihydro-1H-inden-5-ylsulfonylamino)acetic Acid
    • CS-0346296
    • EN300-11430
    • 794554-76-0
    • NCGC00328382-01
    • AB01324150-02
    • ((2,3-Dihydro-1h-inden-5-yl)sulfonyl)glycine
    • Inchi: 1S/C11H13NO4S/c13-11(14)7-12-17(15,16)10-5-4-8-2-1-3-9(8)6-10/h4-6,12H,1-3,7H2,(H,13,14)
    • InChI Key: XVHXJEBWPCMTOS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)CCC2)(NCC(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 255.05652907Da
  • Monoisotopic Mass: 255.05652907Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 91.9Ų

2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid Pricemore >>

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Additional information on 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid

Introduction to 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid (CAS No. 794554-76-0)

2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid (CAS No. 794554-76-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

The chemical structure of 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid features a sulfonamide group attached to a 2,3-dihydroindene ring, which is further substituted with an acetic acid moiety. This combination of functional groups imparts the compound with a high degree of chemical stability and solubility, making it an attractive candidate for various pharmaceutical formulations.

Recent studies have highlighted the potential of 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid in the treatment of inflammatory diseases. A study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid has shown promise in cancer research. Preclinical studies have indicated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to disrupt mitochondrial membrane potential and activate caspase-dependent apoptotic pathways. These findings suggest that 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid could be a valuable lead compound for the development of novel anticancer drugs.

The pharmacokinetic profile of 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid has also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences in 2020 reported that this compound exhibits favorable oral bioavailability and a long half-life, which are desirable properties for a drug candidate. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with significant accumulation in target tissues such as the liver and kidneys.

To further enhance its therapeutic potential, researchers are exploring various prodrug strategies to improve the solubility and stability of 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid. Prodrug derivatives have been synthesized by esterifying the carboxylic acid group or modifying the sulfonamide moiety. These modifications have shown promising results in enhancing the pharmacological properties of the compound while maintaining its biological activity.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid in human subjects. Early-phase trials have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These preliminary findings are encouraging and warrant further investigation into its potential as a novel therapeutic agent.

In conclusion, 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid (CAS No. 794554-76-0) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent for inflammatory diseases and cancer. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its eventual use in clinical practice.

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